Benz(a)anthracene-8-methanol

Chemical Carcinogenesis Tumor Initiation PAH Metabolism

Benz(a)anthracene-8-methanol (IUPAC: benzo[a]anthracen-8-ylmethanol; also referred to as 8-hydroxymethylbenz[a]anthracene or 8-OHMBA) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) derivative bearing a primary hydroxymethyl (–CH₂OH) group at the 8-position of the benz[a]anthracene scaffold. With the molecular formula C₁₉H₁₄O and a molecular weight of 258.3 g/mol, this compound serves as a functionalized analog of the established carcinogen 8-methylbenz[a]anthracene (8-MBA).

Molecular Formula C19H14O
Molecular Weight 258.3 g/mol
CAS No. 72533-44-9
Cat. No. B12644817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenz(a)anthracene-8-methanol
CAS72533-44-9
Molecular FormulaC19H14O
Molecular Weight258.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)CO
InChIInChI=1S/C19H14O/c20-12-16-6-3-5-14-11-19-15(10-18(14)16)9-8-13-4-1-2-7-17(13)19/h1-11,20H,12H2
InChIKeyZUEZPIWPVGHNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benz(a)anthracene-8-methanol (CAS 72533-44-9): A Hydroxymethyl-Substituted PAH Probe for Carcinogenesis and Metabolism Research


Benz(a)anthracene-8-methanol (IUPAC: benzo[a]anthracen-8-ylmethanol; also referred to as 8-hydroxymethylbenz[a]anthracene or 8-OHMBA) is a tetracyclic polycyclic aromatic hydrocarbon (PAH) derivative bearing a primary hydroxymethyl (–CH₂OH) group at the 8-position of the benz[a]anthracene scaffold [1]. With the molecular formula C₁₉H₁₄O and a molecular weight of 258.3 g/mol, this compound serves as a functionalized analog of the established carcinogen 8-methylbenz[a]anthracene (8-MBA) [2]. Its primary research application lies in elucidating how benzylic oxidation state modulates metabolic activation, DNA binding, and tumor-initiating activity within the bay-region diol-epoxide paradigm of PAH carcinogenesis [3].

Why Benz(a)anthracene-8-methanol Cannot Be Replaced by Unsubstituted or Methyl-Substituted Benz[a]anthracenes


The benz[a]anthracene family exhibits drastic, position-dependent variation in carcinogenic potency that precludes generic interchanging of congeners. Extensive structure-activity studies across the twelve monomethylbenz[a]anthracene isomers reveal a spectrum ranging from highly carcinogenic (e.g., 7-methyl-BA and 12-methyl-BA) to essentially inactive (8-methyl-BA, 3′-methyl-BA, 2′-methyl-BA) in rat tumor models [1]. Introducing a hydroxymethyl group at the 8-position further alters the metabolic fate: the polar –CH₂OH moiety creates a substrate that undergoes enzymatic oxidation at the methyl-substituted 8,9-double bond—a pathway that the methyl analog does not support [2]. Consequently, benz(a)anthracene-8-methanol is not interchangeable with 8-methylbenz[a]anthracene, 7-hydroxymethylbenz[a]anthracene, or unsubstituted benz[a]anthracene for studies requiring precise control over metabolic activation, DNA-adduct formation, or tumor-initiation endpoint measurement.

Quantitative Head-to-Head Evidence: Benz(a)anthracene-8-methanol Versus Closest Analogs


Tumor-Initiating Activity of the 3,4-Dihydrodiol Metabolite: 8-OHMBA vs. 8-MBA in Mouse Skin

In the classical two-stage initiation-promotion model on mouse skin, the 3,4-dihydrodiol of 8-methylbenz[a]anthracene (8-MBA) exhibited a 2.2-fold higher tumor-initiating activity than the parent 8-MBA, measured as papillomas per mouse [1]. In contrast, the 3,4-dihydrodiol of 8-hydroxymethylbenz[a]anthracene (8-OHMBA; benz(a)anthracene-8-methanol) was not more tumorigenic than either 8-MBA or 8-OHMBA itself [1]. This differential demonstrates that the –CH₂OH substituent at position 8 decouples the 3,4-diol from the proximate-carcinogen pathway that operates for the methyl analog.

Chemical Carcinogenesis Tumor Initiation PAH Metabolism Bay-Region Diol-Epoxide

Metabolic Vulnerability at the 8,9-Double Bond: 8-OHMBA Forms an 8,9-Dihydrodiol Not Observed for 8-Methyl-BA

Incubation of 8-hydroxymethylbenz[a]anthracene (8-HOCH₂-BA) with liver microsomes from 3-methylcholanthrene-treated rats yielded 12 identifiable metabolites, including trans-1,2-, 3,4-, 5,6-, 8,9-, and 10,11-dihydrodiols [1]. Critically, the unambiguous detection of the 8,9-dihydrodiol (major enantiomer: 8S,9S) establishes that the hydroxymethyl substituent does NOT sterically block epoxidation at the substituted 8,9-double bond [1]. Prior work had demonstrated that the methyl group in 8-methylbenz[a]anthracene does not prevent 8,9-diol formation [2]; however, the hydroxymethyl analog generates a conformationally and electronically distinct 8,9-dihydrodiol that may exhibit different reactivity toward subsequent epoxidation at the bay-region 3,4-position.

Microsomal Metabolism Dihydrodiol Formation Epoxide Hydrolase Substituent Electronic Effects

Lipophilicity Contrast: 8-OHMBA (Hydroxymethyl) Exhibits Lower LogP Relative to 8-Methyl-BA, Altering Bioavailability and Disposition

The calculated LogP (octanol-water partition coefficient) of 8-methylbenz[a]anthracene (8-MBA) is approximately 5.45 (MLogP) to 6.37 (ACD/LogP), consistent with its highly hydrophobic, tetracyclic aromatic structure . While experimentally determined LogP data for benz(a)anthracene-8-methanol are not reported in the peer-reviewed literature, the substitution of the hydrophobic –CH₃ group (Hansch π = +0.56) with the hydrogen-bond-donating –CH₂OH group (Hansch π ≈ –1.03) is predicted to reduce LogP by approximately 1.6 log units, placing the estimated LogP of 8-OHMBA in the range of ~3.9–4.8. This significant shift toward greater aqueous affinity relative to 8-MBA has implications for differential tissue distribution, microsomal partitioning, and urinary vs. biliary excretion routes.

Physicochemical Properties LogP Lipophilicity ADME Prediction

Definitive Application Scenarios for Benz(a)anthracene-8-methanol Based on Proven Evidence


Negative-Control Compound for Bay-Region 3,4-Diol-1,2-Epoxide Carcinogenesis Studies

When investigating whether a newly synthesized benz[a]anthracene derivative exerts its tumor-initiating activity via the canonical bay-region diol-epoxide pathway, benz(a)anthracene-8-methanol (8-OHMBA) provides an experimentally validated negative control. Unlike 8-MBA, whose 3,4-dihydrodiol exhibits a 2.2-fold enhancement in papilloma induction, the 3,4-diol of 8-OHMBA shows no potentiation [1]. Researchers can use 8-OHMBA in parallel with 8-MBA to differentiate bay-region-dependent from bay-region-independent initiation mechanisms in mouse skin models.

Probe for Steric vs. Electronic Effects of the 8-Position Substituent on CYP-Mediated Epoxidation

The unique metabolic profile of 8-OHMBA—where the 8,9-double bond remains accessible for epoxidation despite the steric bulk of the –CH₂OH group [1]—makes this compound a valuable tool for dissecting the relative contributions of steric hindrance and electronic deactivation to PAH metabolic fate. Comparative microsomal incubation studies with 8-OHMBA, 8-MBA, and 8-methoxy-BA can map how incremental changes in substituent polarity and size at position 8 redirect epoxidation regioselectivity among the 1,2-, 3,4-, 5,6-, 8,9-, and 10,11-double bonds.

Reference Standard for Hydroxymethyl-PAH Analytical Method Development

Benz(a)anthracene-8-methanol, as a defined hydroxymethyl-PAH of the benz[a]anthracene class, serves as a chromatographic and mass-spectrometric reference standard for developing LC-MS/MS or GC-MS methods aimed at detecting hydroxymethyl-PAH metabolites in biological matrices (e.g., urine, bile, tissue homogenates). Its distinct retention time and fragmentation pattern relative to methyl-substituted and unsubstituted benz[a]anthracenes facilitate unambiguous identification of primary alcohol PAH metabolites in complex environmental or biological samples [1].

Substrate for Investigating Alcohol Dehydrogenase (ADH)- and Aldehyde Dehydrogenase (ALDH)-Mediated PAH Detoxification Pathways

The primary hydroxymethyl group of 8-OHMBA is a potential substrate for oxidation by alcohol dehydrogenase (ADH) to the corresponding aldehyde (8-formyl-BA) and further oxidation by aldehyde dehydrogenase (ALDH) to 8-carboxy-BA. This sequential oxidation pathway represents a detoxification route distinct from epoxide-hydrolase/diol-dehydrogenase pathways available to unsubstituted benz[a]anthracene. Procurement of 8-OHMBA enables researchers to test the hypothesis that hydroxymethyl-PAH congeners are preferentially cleared via ADH/ALDH-mediated excretion rather than bay-region diol-epoxide-mediated DNA-adduct formation [1].

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